
Chemical structure and IUPAC name of Methyl
2,4,6-trimethylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B1581745 Get Quote

An In-Depth Technical Guide to Methyl 2,4,6-
trimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, is an aromatic ester

characterized by a sterically hindered carboxyl group due to the presence of two ortho-methyl

substituents on the benzene ring. This structural feature imparts unique chemical properties

and reactivity, making it a subject of interest in organic synthesis and materials science. This

guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature,

synthesis, and detailed spectroscopic analysis. The causality behind experimental choices in its

synthesis and characterization is explored, offering field-proven insights for professionals in

chemical research and drug development.

Introduction
Methyl 2,4,6-trimethylbenzoate is a derivative of benzoic acid, specifically the methyl ester of

2,4,6-trimethylbenzoic acid (mesitoic acid). The defining characteristic of this molecule is the

steric hindrance around the ester functionality. The three methyl groups on the benzene ring,

particularly the two at the ortho positions (2 and 6), create a crowded environment that

significantly influences its reactivity. This steric shielding makes the carbonyl carbon less

susceptible to nucleophilic attack and the ester less prone to hydrolysis compared to
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unhindered esters like methyl benzoate. Understanding the interplay between its structure and

reactivity is crucial for its application as a chemical intermediate and a building block in the

synthesis of more complex molecules.

Chemical Structure and IUPAC Nomenclature
The structural identity and systematic naming of a chemical compound are fundamental for

unambiguous communication in scientific literature and research.

Chemical Structure
Methyl 2,4,6-trimethylbenzoate consists of a central benzene ring to which a methyl ester

group (-COOCH₃) and three methyl groups (-CH₃) are attached. The substituents are located

at positions 2, 4, and 6 of the aromatic ring, relative to the ester group at position 1.

The chemical formula for Methyl 2,4,6-trimethylbenzoate is C₁₁H₁₄O₂.[1][2][3][4][5] Its

molecular weight is approximately 178.23 g/mol .[2][4][6]

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of Methyl 2,4,6-trimethylbenzoate

IUPAC Nomenclature Derivation
The systematic name according to the International Union of Pure and Applied Chemistry

(IUPAC) is methyl 2,4,6-trimethylbenzoate.[2][7] This name is derived as follows:

Parent Compound: The core structure is a benzoate, which is the ester of benzoic acid.

Ester Group: The alcohol part of the ester is derived from methanol, hence the prefix

"methyl".

Substituents on the Benzene Ring: There are three methyl groups attached to the benzene

ring.

Locants: The position of the ester group on the benzene ring is designated as carbon 1. The

positions of the methyl groups are then numbered as 2, 4, and 6.
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Final Name Assembly: Combining these elements gives the full IUPAC name: methyl 2,4,6-
trimethylbenzoate.

Other common synonyms for this compound include methyl mesitoate and 2,4,6-

trimethylbenzoic acid methyl ester.[1][2][8]

Synthesis of Methyl 2,4,6-trimethylbenzoate
The synthesis of Methyl 2,4,6-trimethylbenzoate typically starts from 2,4,6-trimethylbenzoic

acid (mesitoic acid). The significant steric hindrance of the carboxylic acid poses a challenge

for traditional esterification methods.

Fischer-Speier Esterification
Direct acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with methanol is known as

Fischer-Speier esterification.

Reaction: 2,4,6-(CH₃)₃C₆H₂COOH + CH₃OH ⇌ 2,4,6-(CH₃)₃C₆H₂COOCH₃ + H₂O (in the

presence of a strong acid catalyst)

Causality Behind Experimental Choices:

Strong Acid Catalyst: Due to the steric hindrance from the ortho-methyl groups, the carbonyl

carbon is less accessible.[9] A strong acid catalyst, such as concentrated sulfuric acid or

hydrochloric acid, is required to protonate the carbonyl oxygen, thereby increasing the

electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by methanol.

Excess Methanol: The reaction is an equilibrium. Using a large excess of methanol shifts the

equilibrium towards the product side, maximizing the yield of the ester. Methanol can also

serve as the solvent for the reaction.

Elevated Temperature: Higher temperatures are often necessary to overcome the activation

energy barrier imposed by steric hindrance.[9]

Experimental Protocol:

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4,6-trimethylbenzoic

acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture and neutralize the excess acid with a weak base,

such as sodium bicarbonate solution.

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄

or Na₂SO₄).

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by distillation or column chromatography.

Synthesis via Acyl Chloride
An alternative, often higher-yielding method involves the conversion of the carboxylic acid to

the more reactive acyl chloride, followed by reaction with methanol.[9]

Step 1: Formation of 2,4,6-Trimethylbenzoyl chloride 2,4,6-(CH₃)₃C₆H₂COOH + SOCl₂ →

2,4,6-(CH₃)₃C₆H₂COCl + SO₂ + HCl

Step 2: Esterification 2,4,6-(CH₃)₃C₆H₂COCl + CH₃OH → 2,4,6-(CH₃)₃C₆H₂COOCH₃ + HCl

Causality Behind Experimental Choices:

Thionyl Chloride (SOCl₂): Thionyl chloride is an excellent reagent for converting carboxylic

acids to acyl chlorides because the byproducts (SO₂ and HCl) are gases, which can be

easily removed, driving the reaction to completion.

Pyridine or Triethylamine: In the second step, a non-nucleophilic base like pyridine is often

added to neutralize the HCl produced, preventing it from reacting with the methanol or the

ester product.[9]
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Starting Material Method 1: Fischer Esterification

Method 2: Acyl Chloride Route
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Caption: Synthetic pathways to Methyl 2,4,6-trimethylbenzoate.

Spectroscopic and Physical Properties
Spectroscopic analysis is essential for the structural elucidation and confirmation of the

synthesized product.

Physical Properties
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Property Value

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol [2]

Appearance Liquid[7]

Boiling Point 114.8-115.2 °C at 7-7.5 Torr[6]

Density ~1.011 g/cm³ (predicted)[6]

CAS Number 2282-84-0[1][2][3][4][5][6][7][8][10][11]

¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the different types of protons and their

chemical environments.

Aromatic Protons (H-3, H-5): Due to the symmetry of the molecule, the two protons on the

benzene ring are chemically equivalent. They appear as a singlet in the aromatic region,

typically around δ 6.8 ppm.

Methyl Protons (ortho, C-2 and C-6): The six protons of the two ortho-methyl groups are

equivalent and appear as a singlet. Their chemical shift is expected around δ 2.3-2.5 ppm.

Methyl Protons (para, C-4): The three protons of the para-methyl group will appear as a

distinct singlet, usually at a slightly different chemical shift from the ortho-methyl groups,

around δ 2.2-2.3 ppm.

Methoxy Protons (-OCH₃): The three protons of the methyl ester group are in a different

chemical environment and will appear as a singlet, typically downfield around δ 3.6-3.9 ppm

due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in

the range of δ 165-175 ppm.
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Aromatic Carbons:

C-1 (ipso-carbon attached to the ester): δ ~130-135 ppm.

C-2, C-6 (ipso-carbons attached to methyl groups): δ ~135-140 ppm.

C-4 (ipso-carbon attached to a methyl group): δ ~138-142 ppm.

C-3, C-5 (carbons bearing protons): δ ~128-130 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group is expected around δ 50-55

ppm.

Methyl Carbons (-CH₃): The carbons of the three methyl groups on the ring will appear in the

aliphatic region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

The exact position can be influenced by the electronic effects of the aromatic ring.

C-O Stretch (Ester): A characteristic absorption band for the C-O single bond of the ester is

expected in the range of 1100-1300 cm⁻¹.

C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic

ring are typically observed just above 3000 cm⁻¹.[12]

C-H Stretch (Aliphatic): The C-H stretching vibrations of the methyl groups will appear just

below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.[12]

C=C Stretch (Aromatic): Medium to weak absorptions for the C=C stretching of the benzene

ring are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M⁺) would be observed at m/z = 178.[2][8][13]

Common fragmentation patterns for methyl esters include the loss of the methoxy group (-

OCH₃, 31 mass units) leading to an acylium ion, and the loss of the methoxycarbonyl group (-

COOCH₃, 59 mass units).

Applications in Research and Development
The sterically hindered nature of Methyl 2,4,6-trimethylbenzoate makes it a useful tool in

organic synthesis.

Protecting Group: The corresponding 2,4,6-trimethylbenzoyl (mesitoyl) group can be used as

a sterically hindered protecting group for alcohols. Its resistance to hydrolysis and other

nucleophilic attacks under certain conditions makes it valuable in multi-step syntheses.

Intermediate in Synthesis: It serves as a precursor for the synthesis of other substituted

aromatic compounds. The ester group can be reduced or otherwise modified to introduce

different functionalities.

Polymer Science: Derivatives of 2,4,6-trimethylbenzoic acid are used in the synthesis of

specialty polymers and resins, where the bulky substituent can influence the polymer's

physical properties.[14]

Conclusion
Methyl 2,4,6-trimethylbenzoate is a sterically hindered aromatic ester with distinct chemical

and physical properties. Its synthesis requires careful consideration of the steric hindrance,

often necessitating more forcing conditions or more reactive intermediates compared to

unhindered analogues. The detailed spectroscopic analysis provides a clear fingerprint for its

identification and structural confirmation. For researchers and professionals in drug

development and materials science, a thorough understanding of the structure-reactivity

relationship of this molecule is essential for its effective utilization in complex synthetic

endeavors. The self-validating nature of the described synthetic protocols, coupled with

comprehensive spectroscopic characterization, ensures the reliable preparation and

identification of this important chemical building block.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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